3-Methylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-Methylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the thienopyrimidine family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 3-Methylthieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various cellular pathways, including the inhibition of key enzymes and the disruption of intracellular signaling cascades.
Biochemical And Physiological Effects
Studies have shown that 3-Methylthieno[2,3-d]pyrimidin-4-one can exert a range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the disruption of bacterial cell wall synthesis.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Methylthieno[2,3-d]pyrimidin-4-one is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, its low solubility in aqueous solutions can present challenges in certain experimental settings.
Future Directions
There are numerous potential future directions for the study of 3-Methylthieno[2,3-d]pyrimidin-4-one. These include further investigation into its mechanisms of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various disease states. Additionally, the use of 3-Methylthieno[2,3-d]pyrimidin-4-one as a starting point for the synthesis of novel thienopyrimidine derivatives could lead to the discovery of new compounds with even greater pharmacological activities.
Synthesis Methods
The synthesis of 3-Methylthieno[2,3-d]pyrimidin-4-one is typically accomplished by condensing 2-aminothiophene with ethyl acetoacetate in the presence of a suitable catalyst. The resulting intermediate is then treated with an appropriate reagent to yield the final product.
Scientific Research Applications
3-Methylthieno[2,3-d]pyrimidin-4-one has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
properties
CAS RN |
18740-31-3 |
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Product Name |
3-Methylthieno[2,3-d]pyrimidin-4-one |
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
3-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS/c1-9-4-8-6-5(7(9)10)2-3-11-6/h2-4H,1H3 |
InChI Key |
XRRGMEXYNJFRAU-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=O)C=CS2 |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CS2 |
synonyms |
3-Methylthieno[2,3-d]pyriMidin-4(3H)-one |
Origin of Product |
United States |
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